BenchChemオンラインストアへようこそ!

2-Methyl-3-phenylquinazolin-4-one

Regulatory compliance Controlled substance scheduling Procurement qualification

2‑Methyl‑3‑phenylquinazolin‑4‑one (CAS 2385‑23‑1) is the unsubstituted phenyl member of the 2‑methyl‑3‑aryl‑4(3H)‑quinazolinone family. It serves as the direct structural progenitor of the controlled substance methaqualone (2‑methyl‑3‑(2‑methylphenyl)‑4(3H)‑quinazolinone), differing solely by the absence of the ortho‑methyl substituent on the N3‑phenyl ring.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 2385-23-1
Cat. No. B3050136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-phenylquinazolin-4-one
CAS2385-23-1
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyLGNHCOKGKIUFDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-phenylquinazolin-4-one (CAS 2385-23-1): Core Quinazolinone Scaffold for Differentiated SAR and Regulated-Analog Research


2‑Methyl‑3‑phenylquinazolin‑4‑one (CAS 2385‑23‑1) is the unsubstituted phenyl member of the 2‑methyl‑3‑aryl‑4(3H)‑quinazolinone family. It serves as the direct structural progenitor of the controlled substance methaqualone (2‑methyl‑3‑(2‑methylphenyl)‑4(3H)‑quinazolinone), differing solely by the absence of the ortho‑methyl substituent on the N3‑phenyl ring [1]. This scaffold is widely exploited in medicinal chemistry for the construction of EGFR kinase inhibitors [2], PARP inhibitors [3], and CNS‑active agents, making it a strategic starting material for structure–activity relationship (SAR) campaigns that require a non‑controlled, synthetically versatile core.

Why 2-Methyl-3-phenylquinazolin-4-one Cannot Be Replaced by Generic Quinazolinone Analogs


The biological and synthetic behaviour of 2‑methyl‑3‑aryl‑4(3H)‑quinazolinones is exquisitely sensitive to the nature and position of substituents on both the N3‑phenyl ring and the C2‑methyl group. Simple replacement of the unsubstituted N3‑phenyl ring with a 2‑methylphenyl group converts the compound from a non‑scheduled research intermediate into the internationally controlled hypnotic methaqualone [1], fundamentally altering its regulatory status and procurement pathway. At the molecular‑recognition level, even minor substituent changes drastically modulate antibody cross‑reactivity [2] and target‑binding affinity [3]. At the synthetic level, the steric and electronic environment created by the N3‑phenyl versus N3‑o‑tolyl or N3‑alkyl substitution governs the outcome of lateral carbanion functionalisation reactions [4]. Consequently, casual interchange of 2‑methyl‑3‑phenylquinazolin‑4‑one with another 2‑methyl‑3‑aryl‑quinazolinone is scientifically indefensible without explicit comparative data for the endpoint of interest.

Quantitative Differentiation Evidence for 2-Methyl-3-phenylquinazolin-4-one Versus Closest Analogs


Regulatory Status: 2-Methyl-3-phenylquinazolin-4-one Is Not a Controlled Substance, Unlike Methaqualone

2‑Methyl‑3‑phenylquinazolin‑4‑one (CAS 2385‑23‑1) is not listed in any schedule of the UN Convention on Psychotropic Substances or the U.S. Controlled Substances Act, whereas its closest structural analog methaqualone (2‑methyl‑3‑(2‑methylphenyl)‑4(3H)‑quinazolinone) is classified as a Schedule I substance with no accepted medical use and high abuse potential [1][2]. This regulatory dichotomy arises solely from the presence (methaqualone) versus absence (target compound) of a single ortho‑methyl group on the N3‑phenyl substituent. For procurement, this means that 2‑methyl‑3‑phenylquinazolin‑4‑one can be acquired without DEA licensing, import permits, or end‑user certificates, whereas methaqualone acquisition is heavily restricted globally.

Regulatory compliance Controlled substance scheduling Procurement qualification

Synthetic Reactivity: Divergent Carbanion Chemistry of 2-Lithiomethyl Derivatives

The 2‑lithiomethyl derivative generated from 2‑methyl‑3‑phenyl‑4(3H)‑quinazolinone (3c) exhibits fundamentally different reactivity compared to the analogous derivatives of methaqualone (3a) and 2,3‑dimethyl‑4(3H)‑quinazolinone (3b). Upon treatment with cyclohexanone, lithio salt 4c (derived from the target compound) underwent self‑condensation, whereas the corresponding lithio salt 4a (derived from methaqualone) reacted cleanly with cyclohexanone to give the expected aldol product [1]. Additionally, the less hindered salt 4b added readily to benzophenone, while 4a failed to react with benzophenone, demonstrating that the steric environment of the N3‑aryl group directly dictates the accessible reaction manifold [1].

Synthetic methodology Carbanion chemistry C2-functionalisation

Antibody Recognition: Differential Cross‑Reactivity in Methaqualone Radioimmunoassay

In a radioimmunoassay (RIA) study of fourteen substituted 2‑methyl‑3‑phenyl‑4‑quinazolinones, the parent compound (2‑methyl‑3‑phenyl, unsubstituted) exhibited lower affinity for the Roche methaqualone antibody compared to analogs bearing a para‑substituent on the N3‑phenyl ring. Addition of a group to the para‑position of the 3‑phenyl ring increased affinity, whereas alteration of other key functional groups had a reverse effect [1]. This establishes that the unsubstituted phenyl compound possesses a distinct molecular recognition profile relative to its para‑substituted congeners, which is critical when selecting a negative control or calibrator for forensic or clinical immunoassay development.

Immunoassay Cross‑reactivity Forensic toxicology

Spectroscopic Identity: Distinct 13C NMR Chemical Shift Fingerprint

The 13C NMR chemical shifts of 2‑methyl‑3‑phenyl‑4‑quinazolone are reported and assigned alongside those of methaqualone and 2‑methyl‑3‑propyl‑4‑quinazolone, providing a unique spectroscopic fingerprint that unambiguously distinguishes the target compound from its N3‑aryl and N3‑alkyl congeners [1]. The distinct shift pattern of the N3‑phenyl carbons (without ortho‑substituent perturbation) versus the N3‑o‑tolyl carbons in methaqualone serves as a definitive identity check. This differentiation is essential for batch‑release QC in chemical procurement, where isomeric or homologous contamination must be excluded.

Structural elucidation 13C NMR Quality control

EGFR Kinase Inhibition: Scaffold Validation for Anticancer SAR

A series of 2‑methyl‑3‑phenylquinazolin‑4‑one derivatives were evaluated for EGFR‑TK inhibitory activity and cytotoxicity against MCF‑7, HepG2, and PC‑3 cancer cell lines. The most potent derivatives (compounds 4, 9, 10, 12) exhibited IC50 values in the low micromolar range in cytotoxicity assays, with compound 4 showing the highest potency on Hep‑G2 cells and compound 9 on MCF‑7 cells, using 5‑fluorouracil as a reference standard [1]. While these data are for substituted derivatives, they establish the 2‑methyl‑3‑phenylquinazolin‑4‑one core as a validated EGFR‑inhibitory scaffold, in contrast to the 2‑phenylquinazolinone scaffold which showed marginally lower PARP inhibitory potency than 2‑methylquinazolinones [2].

EGFR inhibition Anticancer Quinazolinone SAR

High-Value Application Scenarios for 2-Methyl-3-phenylquinazolin-4-one in Research and Industrial Procurement


Non‑Controlled Starting Material for CNS‑Active Quinazolinone SAR

Medicinal chemistry teams exploring GABAA receptor modulation or sedative‑hypnotic SAR can use 2‑methyl‑3‑phenylquinazolin‑4‑one as a legal, unscheduled scaffold to probe the contribution of the N3‑aryl substituent without the regulatory burden of methaqualone [Section 3, Evidence 1]. The established divergent carbanion reactivity further allows late‑stage C2‑functionalisation to access diverse analog libraries [Section 3, Evidence 2].

Forensic Toxicology: Immunoassay Specificity Control and Calibrator

The compound's lower cross‑reactivity with anti‑methaqualone antibodies compared to para‑substituted analogs [Section 3, Evidence 3] makes it an ideal negative control or matrix calibrator in RIA and ELISA kits designed for methaqualone detection in biological samples. Its distinct 13C NMR signature [Section 3, Evidence 4] provides orthogonal identity confirmation for reference standard certification.

EGFR Kinase Inhibitor Lead Generation

The 2‑methyl‑3‑phenylquinazolin‑4‑one core has been validated as a productive scaffold for EGFR‑TK inhibitor development, with derivatives showing low‑micromolar cytotoxicity against MCF‑7, HepG2, and PC‑3 lines [Section 3, Evidence 5]. Procurement of the parent scaffold enables rapid derivatisation at multiple positions (C6, C8, N3‑phenyl) to explore SAR around the erlotinib‑like binding mode identified by molecular docking.

Synthetic Methodology Development on the Quinazolinone Core

The distinct reactivity profile of the 2‑lithiomethyl derivative of 2‑methyl‑3‑phenylquinazolin‑4‑one—specifically its propensity for self‑condensation with cyclohexanone [Section 3, Evidence 2]—provides a unique mechanistic probe for studying steric and electronic effects in lateral carbanion reactions of heterocyclic systems, complementing the behaviour observed with N3‑o‑tolyl and N3‑methyl analogs.

Quote Request

Request a Quote for 2-Methyl-3-phenylquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.